Benzenesulfonamide, 4-methyl-N-4-quinolinyl- Benzenesulfonamide, 4-methyl-N-4-quinolinyl-
Brand Name: Vulcanchem
CAS No.: 32433-30-0
VCID: VC15894152
InChI: InChI=1S/C16H14N2O2S/c1-12-6-8-13(9-7-12)21(19,20)18-16-10-11-17-15-5-3-2-4-14(15)16/h2-11H,1H3,(H,17,18)
SMILES:
Molecular Formula: C16H14N2O2S
Molecular Weight: 298.4 g/mol

Benzenesulfonamide, 4-methyl-N-4-quinolinyl-

CAS No.: 32433-30-0

Cat. No.: VC15894152

Molecular Formula: C16H14N2O2S

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonamide, 4-methyl-N-4-quinolinyl- - 32433-30-0

Specification

CAS No. 32433-30-0
Molecular Formula C16H14N2O2S
Molecular Weight 298.4 g/mol
IUPAC Name 4-methyl-N-quinolin-4-ylbenzenesulfonamide
Standard InChI InChI=1S/C16H14N2O2S/c1-12-6-8-13(9-7-12)21(19,20)18-16-10-11-17-15-5-3-2-4-14(15)16/h2-11H,1H3,(H,17,18)
Standard InChI Key QUSRFZSAXQSDFQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=NC3=CC=CC=C32

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzenesulfonamide group (C6H5SO2NH\text{C}_6\text{H}_5\text{SO}_2\text{NH}) linked to the 4-position of a 4-methylquinoline heterocycle. This configuration creates a planar aromatic system with polar sulfonamide and basic quinoline functionalities, enabling dual hydrophobic and hydrophilic interactions. The IUPAC name, 4-methyl-N-quinolin-4-ylbenzenesulfonamide, reflects this substitution pattern .

Physicochemical Profile

Key properties include:

PropertyValueSource
Molecular FormulaC16H14N2O2S\text{C}_{16}\text{H}_{14}\text{N}_{2}\text{O}_{2}\text{S}
Molecular Weight298.36 g/mol
Exact Mass298.078 Da
Topological Polar SA70.7 Ų
LogP (Octanol-Water)3.85

The relatively high LogP value indicates significant lipophilicity, suggesting membrane permeability and potential blood-brain barrier penetration . The polar surface area (70.7 Ų) aligns with typical values for CNS-active compounds, though further pharmacokinetic studies are needed to confirm this behavior.

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis method involves coupling 4-methylbenzenesulfonyl chloride with 4-aminoquinoline under basic conditions. Burton et al. (2003) optimized this route using dichloromethane as the solvent and triethylamine as the base, achieving yields exceeding 75% . The reaction proceeds via nucleophilic acyl substitution:

4-MeC6H4SO2Cl+C9H6N-NH2Et3NC16H14N2O2S+HCl\text{4-MeC}_6\text{H}_4\text{SO}_2\text{Cl} + \text{C}_9\text{H}_6\text{N-NH}_2 \xrightarrow{\text{Et}_3\text{N}} \text{C}_{16}\text{H}_{14}\text{N}_2\text{O}_2\text{S} + \text{HCl}

Critical parameters include strict temperature control (0–5°C during reagent addition) and anhydrous conditions to prevent hydrolysis of the sulfonyl chloride intermediate .

Purification and Characterization

Crude product purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent). Identity confirmation combines:

  • Mass Spectrometry: ESI-MS shows [M+H]+^+ peak at m/z 299.08

  • NMR Spectroscopy: Distinct signals include aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.4 ppm for benzenesulfonamide-CH3_3)

Applications in Scientific Research

Drug Discovery

The compound serves as:

  • Lead Optimization Scaffold: Modular structure allows derivatization at sulfonamide nitrogen or quinoline positions

  • Chemical Biology Probe: Used to map sulfonamide-binding proteomes via affinity chromatography

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